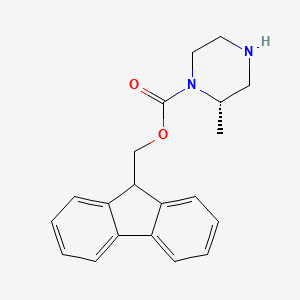

(S)-1-N-Fmoc-2-methyl-piperazine

Description

Significance of Chiral Heterocyclic Scaffolds, Specifically Piperazines, in Pharmaceutical Chemistry and Asymmetric Synthesis

Chiral heterocyclic scaffolds are fundamental components of a vast array of biologically active molecules and are thus of paramount importance in pharmaceutical chemistry. The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgijrrjournal.com This designation stems from its frequent appearance in a multitude of blockbuster drugs, including those with anticancer, antiviral, and antidepressant properties. rsc.orgnih.govnih.gov For instance, in 2012, thirteen of the top two hundred best-selling small molecule drugs featured a piperazine ring. rsc.org

The introduction of chirality into the piperazine scaffold dramatically expands its utility, allowing for the synthesis of stereochemically defined molecules. This is crucial, as the biological activity of a drug is often dependent on its specific three-dimensional arrangement. The development of methods for the asymmetric synthesis of carbon-substituted piperazines is an active area of research, aiming to explore the vast and largely untapped chemical space of these complex structures. rsc.orgnih.gov

The Foundational Role of Chiral Amines and Derived Chiral Auxiliaries/Ligands in Stereoselective Transformations

Chiral amines are indispensable tools in the field of asymmetric synthesis. sigmaaldrich.comnih.gov They serve a dual purpose: as integral components of many pharmaceutical agents and as crucial reagents for controlling the stereochemical outcome of chemical reactions. sigmaaldrich.comnih.gov Chiral amines can function as chiral bases, catalysts, resolving agents, and as precursors for the synthesis of chiral auxiliaries and ligands. sigmaaldrich.comacs.orgrsc.org These auxiliaries and ligands, when complexed with metals or used in organocatalysis, can induce high levels of enantioselectivity in a wide range of chemical transformations. acs.orgacs.org

The development of novel chiral amine-based catalysts continues to be a major focus, enabling the synthesis of optically enriched products that might be inaccessible through other methods. acs.orgrsc.org The versatility of chiral amines stems from their ability to be readily derived from natural sources like amino acids or synthesized with high enantiopurity. rsc.org

Strategic Positioning of (S)-1-N-Fmoc-2-methyl-piperazine as a Versatile Chiral Building Block in Advanced Synthesis

This compound stands out as a strategically important chiral building block in advanced organic synthesis. The "Fmoc" (fluorenylmethyloxycarbonyl) protecting group on one of the nitrogen atoms is a key feature, as it is base-labile and allows for orthogonal deprotection strategies in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). acs.orgnih.gov The presence of a chiral center at the 2-position, defined by the methyl group, introduces the element of stereocontrol.

This particular piperazine derivative provides a robust and versatile scaffold for the construction of more complex chiral molecules. The free secondary amine can be functionalized in numerous ways, while the Fmoc-protected amine remains shielded until its selective removal is desired. This allows for a stepwise and controlled elaboration of the molecular structure, making it an invaluable tool for medicinal chemists and synthetic organic chemists alike. The synthesis of such orthogonally protected, enantiomerically pure 2-substituted piperazines has been a subject of significant research, with methods developed to produce them on a multigram scale. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHIFBVXMMTWHI-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of S 1 N Fmoc 2 Methyl Piperazine

Stereoselective Synthesis Approaches to Chiral 2-Methylpiperazine (B152721) Core Structure

The establishment of the chiral center at the C2 position of the piperazine (B1678402) ring is the foundational step in the synthesis. Various asymmetric strategies have been developed to produce (S)-2-methylpiperazine with high enantiomeric purity. These methods can be broadly categorized into cyclization reactions, the use of chiral auxiliaries, and catalytic enantioselective methods.

Asymmetric Ring-Closing Reactions and Cyclization Strategies for Piperazine Formation

Asymmetric cyclization strategies often build the chiral piperazine ring from acyclic precursors already containing the necessary stereocenter. One prominent approach begins with readily available chiral starting materials from the "chiral pool." For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(–)-phenylglycinol, which acts as a chiral template. rsc.org This method involves the construction of a protected 2-oxopiperazine intermediate, which is subsequently reduced to form the final piperazine ring. rsc.org

Another powerful strategy involves the intramolecular cyclization of appropriately functionalized diamine precursors. The Fukuyama-Mitsunobu cyclization has been successfully employed for the construction of regioselectively protected chiral piperazines. nih.gov This protocol involves the aminolysis of nosylamide-activated aziridines with ω-amino alcohols, followed by a subsequent cyclodehydration to furnish the piperazine ring under mild conditions. nih.gov Similarly, intramolecular hydroamination reactions, often catalyzed by transition metals, provide an efficient route to disubstituted piperazines from aminoalkene precursors. rsc.org

Chiral Auxiliary-Mediated Methodologies for Enantiocontrol in Precursor Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. csic.es In the context of 2-methylpiperazine synthesis, auxiliaries can be used to direct the formation of precursors with the correct stereochemistry. For example, enantiopure α-substituted piperazines can be synthesized via the direct functionalization of a piperazine ring that is first derivatized with a chiral auxiliary, such as an α-methylbenzyl group. nih.gov

In a well-documented approach, Evans oxazolidinone auxiliaries can be used to control the stereochemistry of alkylation reactions to build precursors for chiral piperazines. The auxiliary is first acylated, and the resulting enolate is alkylated with high diastereoselectivity. Subsequent removal of the auxiliary and functional group manipulation can lead to a chiral diamine precursor, ready for cyclization into the desired (S)-2-methylpiperazine.

Enantioselective Organocatalytic and Metal-Catalyzed Methods for Chiral Piperazine Construction

Modern catalytic methods offer highly efficient and atom-economical routes to chiral piperazines. Both metal-based and organocatalytic systems have been developed to construct the chiral ring system with high enantioselectivity.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral piperazin-2-ones, which are direct precursors to chiral piperazines. achemblock.comnih.gov These intermediates can be reduced without loss of optical purity to yield the final product. achemblock.comnih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of pyrazines, activated by alkyl halides, provides a facile route to a wide range of chiral piperazines with high enantiomeric excess (ee). nih.govchempep.com Rhodium complexes have also been used to catalyze the enantioselective hydrogenation of 3-alkylidene-2,5-diketopiperazines, affording chiral products with up to 99.9% ee. iitm.ac.in

Organocatalysis, which uses small organic molecules to catalyze reactions, has also emerged as a powerful tool. For instance, organocatalytic desymmetrizing intramolecular aza-Michael reactions can be used to synthesize highly substituted chiral piperidines, and similar principles can be applied to piperazine synthesis. rsc.org

Table 1: Comparison of Catalytic Methods for Chiral Piperazine Synthesis

| Catalytic System | Substrate Type | Intermediate/Product | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium/Ligand | Pyrazin-2-ols | Chiral Piperazin-2-ones | Excellent diastereoselectivity and enantioselectivity. | achemblock.comnih.gov |

| Iridium/Ligand | Activated Pyrazines | Chiral Piperazines | High enantioselectivity (up to 96% ee), easy scalability. | nih.govchempep.com |

| Rhodium/f-spiroPhos | Alkylidene-2,5-diketopiperazines | Chiral 2,5-Diketopiperazines | Exceptional enantioselectivity (up to 99.9% ee) under mild conditions. | iitm.ac.in |

| Organocatalyst (e.g., chiral amine) | Acyclic Precursors (e.g., aldehydes) | Chiral Piperazines | Metal-free, mild reaction conditions. | rsc.org |

Regioselective N-Fmoc Protection Strategies in Piperazine Synthesis

Once the chiral (S)-2-methylpiperazine core is obtained, the next critical step is the regioselective introduction of the Fmoc protecting group onto the nitrogen at position 1 (N1), adjacent to the methyl-bearing stereocenter. This is a significant challenge because the piperazine ring contains two secondary amines (N1 and N4) with different steric and electronic environments. Direct acylation can lead to a mixture of N1-protected, N4-protected, and N1,N4-diprotected products, necessitating difficult purification.

Optimization of Reaction Conditions for High Yield and Purity of (S)-1-N-Fmoc-2-methyl-piperazine

The successful synthesis of this compound with high yield and purity requires careful optimization of each step in the regioselective protection sequence. Key parameters must be fine-tuned to maximize the formation of the desired product while minimizing side reactions, such as di-acylation or formation of the undesired N4-Fmoc isomer.

For the temporary protection step, the choice of silylating agent, solvent, and temperature is crucial to ensure maximum conversion to the N4-protected intermediate. During the Fmoc introduction, the reaction must be monitored to prevent any potential side reactions. The choice of base is important; a non-nucleophilic base like diisopropylethylamine (DIEA) is often preferred to prevent it from competing with the piperazine nitrogen in reacting with the Fmoc reagent. The final deprotection of the temporary group must be performed under orthogonal conditions that leave the Fmoc group intact.

Table 2: Parameters for Optimization of Regioselective N1-Fmoc Protection

| Reaction Step | Parameter to Optimize | Considerations | Goal |

|---|---|---|---|

| Temporary N4-Protection | Protecting Group Reagent | e.g., TBDMSCl, TIPSCl. Must be selective for N4 and easily removable. | High yield of N4-monoprotected piperazine. |

| Solvent | Aprotic solvents like THF, DCM, or ACN are typical. | Maximize solubility and reaction rate. | |

| Temperature | Low temperatures may enhance selectivity. | Minimize side products and ensure complete reaction. | |

| N1-Fmoc Acylation | Fmoc Reagent | Fmoc-OSu or Fmoc-Cl. Reactivity and byproducts differ. | Efficient and clean transfer of the Fmoc group. |

| Base | Non-nucleophilic base (e.g., DIEA, 2,6-lutidine) is preferred. | Prevent base-catalyzed side reactions and deprotection. | |

| Reaction Time | Monitor by TLC or LC-MS to ensure full conversion without degradation. | Maximize yield of the di-protected intermediate. | |

| N4-Deprotection | Cleavage Reagent | Must be orthogonal to the Fmoc group (e.g., TBAF for silyl (B83357) groups). | Selective and complete removal of the temporary group. |

| Purification Method | Column chromatography or crystallization. | Isolate the final product with >99% purity. |

Advanced Applications in Asymmetric Organic Synthesis and Material Science

Utilization as a Chiral Building Block in Complex Molecule Construction

The inherent chirality and functional handles of (S)-1-N-Fmoc-2-methyl-piperazine allow for its incorporation into a variety of molecular frameworks. The Fmoc group provides robust protection of one of the piperazine (B1678402) nitrogens, which can be selectively removed under specific, mild basic conditions, revealing a nucleophilic site for further elaboration. The stereocenter at the 2-position, bearing a methyl group, introduces asymmetry that is crucial for the synthesis of enantiomerically pure compounds.

Asymmetric Synthesis of Pharmacologically Active Compounds and Medicinal Intermediates

The piperazine moiety is a common feature in a vast array of FDA-approved drugs due to its favorable physicochemical properties and its ability to act as a scaffold to orient pharmacophoric groups. mdpi.comjocpr.com The introduction of a chiral center, as seen in the 2-methylpiperazine (B152721) core, allows for the development of stereospecific interactions with biological targets, often leading to improved efficacy and reduced side effects.

While direct synthesis of the aminoglycoside amikacin (B45834) using this specific building block is not prominently documented, the modification of existing antibiotic scaffolds with piperazine-containing side chains is a known strategy to enhance antibacterial activity. researchgate.net For instance, research has demonstrated the synthesis of penicillin derivatives that incorporate a C(5) or C(6)-substituted piperazine-2,3-dione moiety into the C(6)-beta-sidechain. nih.gov These modifications are pursued to create novel antibiotics with potentially improved potency or a different spectrum of activity. The use of a chiral precursor like (S)-2-methylpiperazine (obtained after Fmoc-deprotection) in such syntheses would allow for the generation of stereoisomerically defined penicillin analogs, which is critical as the biological activity of penicillins is highly dependent on their stereochemistry. nih.gov

The synthesis of novel cephalosporin (B10832234) analogs often involves the modification of the core structure to improve properties such as stability against β-lactamases. nih.govrsc.org Although the piperazine ring is not a component of traditional cephalosporins, its incorporation as a tether or part of a side chain represents a viable strategy for creating new derivatives with unique biological profiles.

In the realm of anticancer agents, piperazine and fluorine moieties are recognized as pharmaceutically advantageous. nih.gov The anticancer drug 5-fluorouracil (B62378) has been modified to create novel analogs. For example, a series of 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles has been synthesized and evaluated for cytotoxicity. nih.gov The synthesis of such molecules demonstrates the utility of introducing a piperazine ring to a fluorinated core structure. The use of a chiral building block like this compound could lead to enantiomerically pure fluorouracil analogs, potentially offering a more selective interaction with biological targets.

| Drug Class | Modification Strategy | Potential Role of (S)-2-Methylpiperazine |

| Penicillins | Incorporation of a piperazine-2,3-dione moiety in the side chain. nih.gov | Serves as a chiral precursor to create stereoisomerically pure analogs. |

| Cephalosporins | Attachment of chemical tethers to the core structure. nih.gov | Could be incorporated into tethers or side chains to generate novel derivatives. |

| Fluorouracil | Addition of piperazine moieties to the core structure. nih.gov | Used to synthesize chiral analogs with potentially improved selectivity. |

Enantioselective Derivatization of Diverse Chemical Scaffolds and Natural Product Synthesis

The ability to introduce a stereocenter with the 2-methylpiperazine unit is a powerful tool in medicinal chemistry. The synthesis of various pharmacologically active compounds relies on the construction of a disubstituted piperidine (B6355638) or piperazine framework. nih.gov The (S)-2-methylpiperazine scaffold, after deprotection, offers two distinct nitrogen atoms for differential functionalization, making it a versatile component for creating libraries of chiral compounds. This approach is valuable in the synthesis of complex natural products and in the derivatization of existing chemical scaffolds to explore structure-activity relationships (SAR). For example, enantioselective synthesis of complex molecules like trans-4-methylpipecolic acid has been achieved using methods that establish key stereocenters early in the synthetic route. nih.gov

Exploration in Catalyst and Ligand Design for Asymmetric Transformations

The development of new chiral ligands is fundamental to advancing the field of asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a wide range of chemical reactions. sigmaaldrich.com

Development of Novel Chiral Ligands Incorporating the 2-Methylpiperazine Moiety for Metal-Catalyzed Asymmetric Reactions

The C2-symmetric and non-symmetric nature of ligands plays a crucial role in their effectiveness. nih.gov The (S)-2-methylpiperazine scaffold provides an excellent starting point for the synthesis of novel chiral ligands. The two nitrogen atoms can be functionalized with various coordinating groups, such as phosphines, to create bidentate ligands. The inherent chirality of the piperazine backbone can effectively transfer stereochemical information during a catalytic cycle.

The design of such ligands allows for fine-tuning of both steric and electronic properties to optimize catalytic activity and enantioselectivity. nih.gov For instance, ligands derived from chiral diamines are widely used in transition-metal-catalyzed reactions. The development of ligands based on the (S)-2-methylpiperazine core contributes to the growing toolbox of chiral catalysts available for the enantioselective synthesis of valuable chemical compounds. nih.govthieme-connect.de

| Ligand Feature | Significance in Asymmetric Catalysis |

| Chiral Backbone | Induces a chiral environment around the metal center. |

| Bidentate Coordination | Forms stable complexes with transition metals. |

| Tunable Substituents | Allows for optimization of steric and electronic properties. |

| (S)-Stereochemistry | Leads to the formation of specific enantiomeric products. |

Investigation of Organocatalytic Applications Derived from this compound

The development of chiral organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. wordpress.com Chiral piperidines and piperazines are privileged scaffolds in this domain due to their rigid, chair-like conformation and the strategic placement of nitrogen atoms, which can act as Lewis bases or be functionalized to create more complex catalytic sites. nih.gov

While this compound itself is a protected precursor, its true potential in organocatalysis is realized upon the removal of the Fmoc group. The deprotection, typically achieved under basic conditions, unmasks the secondary amine, yielding the chiral diamine (S)-2-methylpiperazine. nih.govgoogle.com This resulting molecule is a valuable building block for a variety of organocatalysts.

Research into related structures demonstrates the catalytic power of this scaffold. For instance, secondary amine-catalyzed reactions, such as formal aza [3+3] cycloadditions, have been successfully employed to construct C4-alkyl substituted chiral piperidines with high efficiency and enantioselectivity. nih.gov These reactions often rely on the ability of the chiral amine to form nucleophilic enamines or activate substrates through hydrogen bonding. The (S)-2-methylpiperazine core, derived from the title compound, is well-suited for such transformations. It can serve as the chiral backbone for catalysts used in Michael additions, aldol (B89426) reactions, and Mannich reactions.

The table below illustrates the performance of organocatalysts based on related chiral amine backbones in a representative Michael addition reaction, highlighting the potential for achieving high stereoselectivity.

Table 1: Performance of Chiral Amine Organocatalysts in Michael Addition Reactions This table is representative of results for related chiral amine scaffolds to illustrate potential applications.

| Catalyst Backbone | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Pyrrolodiketopiperazine | Michael Addition | Bicyclic Lactim + Nitroolefin | Up to 99% | Up to 99% | nih.gov |

The synthetic utility of these methodologies is significant, providing access to complex heterocyclic scaffolds and molecules with quaternary stereocenters, which are prevalent in bioactive natural products. nih.gov Therefore, this compound represents a key starting material for the development of novel, custom-designed organocatalysts.

Role as a Specialized Additive or Agent in Chemical Processing

Beyond synthesis, the chemical structure of this compound and its derivatives suggests potential roles as specialized agents in various material science and chemical processing applications.

Application as a Pre-treatment Agent in Electrochemical and Galvanizing Processes

In electrochemical processes such as electroplating and galvanizing, organic additives are often used in the plating bath to influence crystal growth, improve brightness, and enhance the corrosion resistance of the final coating. These additives typically function by adsorbing onto the electrode surface. While specific studies detailing the use of this compound in these applications are not prominent in the available literature, the properties of piperazine derivatives suggest a potential role. Organic amines can act as leveling agents and grain refiners. The nitrogen atoms in the piperazine ring can coordinate with metal ions at the cathode surface, modifying the deposition process. The chiral nature of the molecule could potentially influence the micro-structure of the deposited metal layer, although this remains a speculative area requiring further investigation.

Utility in Surface Treatment of Inorganic Powder Materials, Including Diatomite, Silica (B1680970), and Titanium Dioxide

The surface modification of inorganic powders like diatomite, silica (SiO₂), and titanium dioxide (TiO₂) is critical for improving their compatibility and dispersibility within polymer matrices, paints, and other composite materials. researchgate.netsci-hub.se The surfaces of these materials are typically rich in hydroxyl (-OH) groups, making them hydrophilic and prone to aggregation. researchgate.net Organic surface treatments aim to alter these surface properties, often rendering them more hydrophobic and organophilic. sci-hub.se

A molecule like this compound could function as a surface modifier in several ways. After deprotection of the Fmoc group, the resulting (S)-2-methylpiperazine possesses two amine functionalities. These basic nitrogen atoms can form strong hydrogen bonds or, under certain conditions, react with the acidic silanol (B1196071) (Si-OH) groups on the surface of silica and diatomite. researchgate.net This interaction would anchor the organic molecule to the inorganic particle surface. The attached methylpiperazine moiety would alter the surface chemistry, potentially improving wettability in organic media and reducing particle agglomeration. sci-hub.se

The table below summarizes findings from studies using various organic agents to modify the surface of such inorganic powders, providing a comparative context for the potential application of piperazine-based modifiers.

Table 2: Examples of Surface Modification of Inorganic Powders with Organic Agents

| Inorganic Material | Modifying Agent | Method | Key Finding | Reference |

|---|---|---|---|---|

| Diatomite | Silane (B1218182) Coupling Agents | Silanization | Enhanced interfacial adhesion and mechanical properties in a polymer blend. | researchgate.net |

| Titanium Dioxide (TiO₂) | 2-(acetoacetoxy) ethyl methacrylate | In situ polymerization | Reduced photocatalytic activity and prevented particle aggregation. | nih.gov |

| Silica (SiO₂) Nanoparticles | Ethyl Oleate | Esterification | Improved long-term stability of nanolubricants and reduced wear. | mdpi.com |

Potential as a Bonding Agent in Specialized Material Applications

A bonding agent, or coupling agent, is a compound that promotes adhesion between two dissimilar materials, such as an inorganic filler and an organic polymer matrix. researchgate.net These agents typically possess a bifunctional structure, where one part of the molecule interacts with the inorganic surface and the other part interacts with the organic matrix.

Following the removal of its Fmoc protecting group, (S)-2-methylpiperazine presents two reactive amine sites. This bifunctional nature is key to its potential as a bonding agent. One amine group could form a stable bond with a treated inorganic surface, as described in the previous section. The second amine group remains available to react with a polymer matrix, for example, by participating in the curing process of an epoxy or polyurethane resin. This creates a strong covalent bridge at the interface, significantly enhancing the mechanical properties and durability of the resulting composite material. This mechanism is analogous to how bifunctional silane coupling agents are used to link inorganic materials to organic polymers. researchgate.netmdpi.com

Derivatization and Functionalization Strategies of S 1 N Fmoc 2 Methyl Piperazine

Regioselective N-Alkylation and Acylation Reactions at the Unprotected Piperazine (B1678402) Nitrogen

The presence of the unprotected secondary amine at the N4 position of (S)-1-N-Fmoc-2-methyl-piperazine allows for regioselective N-alkylation and N-acylation reactions. This selectivity is crucial for introducing a wide range of substituents to modulate the physicochemical and pharmacological properties of the final compounds.

N-alkylation is typically achieved by reacting the mono-Fmoc-protected piperazine with various alkyl halides or other alkylating agents. ambeed.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or diisopropylethylamine (DIPEA), and solvents like acetonitrile (B52724) or acetone (B3395972) are frequently used. csic.es Reductive amination represents another important method for N-alkylation, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov This method is particularly useful for introducing a variety of alkyl groups without the risk of forming quaternary ammonium (B1175870) salts. csic.es

N-acylation of the unprotected piperazine nitrogen is readily accomplished using acyl chlorides or acid anhydrides. ambeed.comlibretexts.org These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or DIPEA, to scavenge the generated acid. The high reactivity of acyl chlorides ensures efficient conversion to the corresponding N-acyl piperazine derivatives. libretexts.org Nucleophilic acyl substitution is the underlying mechanism for these transformations, proceeding through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Table 1: Representative Conditions for Regioselective N-Alkylation and N-Acylation

| Reaction Type | Reagent | Base | Solvent | Typical Yield | Reference |

| N-Alkylation | Alkyl Halide | K₂CO₃ | Acetonitrile | Good to High | csic.es |

| N-Alkylation | Aldehyde/Ketone (Reductive Amination) | NaBH(OAc)₃ | Dichloromethane | Good | nih.gov |

| N-Acylation | Acyl Chloride | DIPEA | Dichloromethane | High | libretexts.org |

| N-Acylation | Acid Anhydride | Triethylamine | Tetrahydrofuran | High | ambeed.com |

Chemical Transformations and Modifications at the Piperazine Ring Carbon Atoms

While derivatization at the nitrogen atoms is more common, functionalization of the carbon atoms of the piperazine ring offers a pathway to novel and structurally diverse compounds. Recent advances in C-H functionalization have provided new tools for modifying the carbon skeleton of piperazines. encyclopedia.pubnih.govnih.govbeilstein-journals.orgnsf.gov These methods can introduce aryl, vinyl, or alkyl groups directly onto the piperazine ring.

Photoredox catalysis has emerged as a powerful technique for the C-H arylation and vinylation of N-Boc protected piperazines. encyclopedia.pub These reactions typically involve an iridium or ruthenium-based photocatalyst that, upon irradiation, initiates a single-electron transfer process, leading to the formation of an α-amino radical which can then couple with an aryl or vinyl radical precursor. encyclopedia.pub Another strategy involves the α-lithiation of N-Boc protected piperazines, followed by trapping with various electrophiles. nih.gov This method allows for the introduction of a range of substituents at the carbon atom adjacent to the nitrogen. However, the presence of the second nitrogen in piperazines can sometimes lead to side reactions or inhibit the catalytic activity, making the direct application of methods developed for other saturated heterocycles challenging. nih.govnih.gov

While specific examples for the C-H functionalization of this compound are not extensively reported, the general principles established for N-Boc protected piperazines suggest that similar strategies could be adapted. The electron-withdrawing nature of the Fmoc group might influence the reactivity of the adjacent C-H bonds.

Selective Deprotection of the Fmoc Group and Subsequent Reactivity Studies

The Fmoc protecting group plays a crucial role in the synthetic utility of this compound. Its selective removal unmasks the N1-amine, allowing for further functionalization.

Efficient and Chemoselective Fmoc Deprotection Methodologies

The Fmoc group is labile under basic conditions, and its removal is typically achieved using a secondary amine, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.netscielo.org.mx The deprotection proceeds via a β-elimination mechanism. researchgate.net While piperidine is effective, other bases have been explored to optimize the deprotection process and minimize side reactions.

Piperazine itself has been investigated as a deprotection reagent and has been shown to be effective, sometimes in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to accelerate the reaction. rsc.orgyoutube.comnih.gov This combination has been reported to completely remove the Fmoc group in less than a minute. youtube.com The use of piperazine can also reduce the formation of aspartimide side products in peptide synthesis. nih.gov The choice of the deprotection reagent and conditions is critical, especially when other base-sensitive protecting groups are present in the molecule, to ensure chemoselectivity.

Table 2: Common Fmoc Deprotection Reagents

| Reagent | Solvent | Typical Conditions | Reference |

| 20% Piperidine | DMF | Room Temperature, 5-20 min | researchgate.netscielo.org.mx |

| Piperazine/DBU | NMP | Room Temperature, <1 min | rsc.orgyoutube.comnih.gov |

| 4-Methylpiperidine | DMF | Room Temperature, similar to piperidine | scielo.org.mx |

Investigation of the Reactivity Profile of the Resulting Chiral Free Amine

Upon Fmoc deprotection, the chiral free amine, (S)-2-methylpiperazine, is obtained. libretexts.org This diamine possesses two distinct nitrogen atoms: a primary-like, less hindered secondary amine and a more hindered secondary amine adjacent to the methyl group. This structural feature allows for regioselective reactions.

The less hindered nitrogen is generally more nucleophilic and will preferentially react with electrophiles under kinetic control. This allows for selective N-alkylation and N-acylation at this position. The reactivity of alkyl halides towards nucleophilic substitution generally follows the order I > Br > Cl. youtube.commsu.edu Similarly, acyl chlorides are highly reactive acylating agents due to the good leaving group ability of the chloride ion. libretexts.orgmasterorganicchemistry.com The reactivity of (S)-2-methylpiperazine has been explored in the synthesis of various biologically active compounds, where the chiral piperazine core is a key pharmacophore.

Development of Orthogonal Protection Strategies for Multi-Step Syntheses

In the context of multi-step syntheses of complex molecules, the use of orthogonal protecting groups is essential. msu.edursc.org Orthogonal protecting groups are removed under different reaction conditions, allowing for the selective deprotection of one functional group in the presence of others.

For this compound, the Fmoc group on N1 and a different protecting group on N4 would constitute an orthogonally protected piperazine. For instance, after regioselective N-alkylation or N-acylation of the unprotected nitrogen of this compound, the resulting N4-substituted piperazine can be selectively deprotected at N1 by removing the Fmoc group with a base like piperidine. The newly freed N1-amine can then be further functionalized.

Alternatively, one could start with (S)-2-methylpiperazine and introduce two different, orthogonal protecting groups at the N1 and N4 positions. Common protecting groups used in conjunction with Fmoc include the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis. The synthesis of such orthogonally protected piperazines provides versatile building blocks for complex synthetic endeavors, including the preparation of peptide mimetics and other pharmaceutically relevant scaffolds. rsc.orgresearchgate.netnih.govorganic-chemistry.org The ability to sequentially unmask and react the two nitrogen atoms of the piperazine ring is a powerful tool in the construction of intricate molecular architectures. youtube.commsu.edu

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis of the Piperazine (B1678402) Ring and the Fmoc Protecting Group

The orientation of the Fmoc group itself is another crucial conformational variable. The rotation around the N-C bond of the carbamate (B1207046) linkage leads to different spatial arrangements of the fluorenyl group relative to the piperazine ring. These conformational preferences are critical as they can dictate the accessibility of the second nitrogen atom for further reactions and influence the molecule's interaction with other molecules. The interplay between the piperazine ring pucker and the Fmoc group orientation likely results in a complex potential energy surface with several local minima.

Table 1: Predicted Conformational Preferences of (S)-1-N-Fmoc-2-methyl-piperazine

| Conformer | Methyl Group Orientation | Fmoc Group Orientation | Predicted Relative Stability |

| 1 | Axial | Anti | Potentially favored |

| 2 | Equatorial | Anti | Less favored due to steric clash |

| 3 | Axial | Syn | Possible, but may have steric hindrance |

| 4 | Equatorial | Syn | Likely high in energy |

Note: This table represents a hypothetical scenario based on general principles of conformational analysis of similar structures. Specific computational data for this compound is not currently available in the public domain.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Transition State Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. By solving the Schrödinger equation within the DFT framework, it is possible to obtain valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. nih.govbookpi.org

The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich piperazine nitrogen atom not attached to the Fmoc group, while the LUMO may be distributed over the aromatic fluorenyl system of the Fmoc group. The molecular electrostatic potential (MEP) map would visually highlight the electron-rich and electron-poor regions of the molecule, with the unprotected nitrogen atom expected to be a region of negative potential, making it susceptible to electrophilic attack.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule |

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations to Understand Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound in a condensed phase, allowing for the exploration of its conformational landscape and interactions with solvent molecules over time. nih.gov The choice of solvent can significantly influence the conformational equilibrium of the molecule. researchgate.netnih.gov For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the piperazine nitrogens would play a crucial role in stabilizing certain conformations. nitech.ac.jp In contrast, in a nonpolar solvent, intramolecular interactions and steric effects would be the dominant factors governing the molecular shape.

MD simulations can be used to calculate the radial distribution functions (RDFs) of solvent molecules around specific sites of the solute, providing a quantitative measure of the solvation shell structure. This is particularly important for understanding how the solvent mediates intermolecular interactions, for example, in a reaction or a binding event. By analyzing the trajectories from MD simulations, it is also possible to identify and characterize key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that this compound forms with itself or with other molecules in solution. This information is critical for predicting its aggregation behavior and its affinity for biological targets. While dedicated MD simulation studies on this specific compound are not publicly available, simulations of similar piperazine-containing molecules have provided valuable insights into their solution behavior. nih.gov

Prediction of Chiroptical Properties (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Confirmation

As a chiral molecule, this compound is expected to exhibit optical activity, which can be characterized by techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, and are highly sensitive to the three-dimensional arrangement of atoms in a molecule.

Computational methods, particularly time-dependent density functional theory (TD-DFT), have become indispensable for predicting the ECD and ORD spectra of chiral molecules. By calculating the theoretical spectra for a given enantiomer, it is possible to correlate the calculated spectrum with the experimentally measured one to determine the absolute configuration of the molecule.

For this compound, the chromophores responsible for the chiroptical response would be the aromatic fluorenyl system of the Fmoc group and the carbamate linkage. The chiral center at the 2-position of the piperazine ring induces a chiral perturbation on these chromophores, leading to a characteristic ECD and ORD signature. The predicted spectra would be highly dependent on the conformational ensemble of the molecule in solution. Therefore, a thorough conformational search and Boltzmann averaging of the spectra of the most stable conformers are necessary for an accurate prediction. While no specific theoretical chiroptical studies on this compound have been reported, the methodology is well-established and has been successfully applied to a wide range of chiral molecules for stereochemical elucidation.

Future Research Directions and Emerging Industrial and Academic Applications

Development of Novel and More Efficient Synthetic Routes for Enhanced Enantioselectivity and Atom Economy

The pursuit of highly efficient and selective synthetic methods for producing chiral piperazines is a continuous endeavor in organic chemistry. Future research will likely focus on developing novel routes to (S)-1-N-Fmoc-2-methyl-piperazine that improve upon existing methods in terms of enantioselectivity, yield, and atom economy.

Current strategies for synthesizing chiral 2-methylpiperazine (B152721) often involve multi-step sequences, including the use of chiral auxiliaries or resolution of racemic mixtures. researchgate.net For instance, an improved synthesis of (R)- and (S)-2-methylpiperazine has been developed using N-benzyl as a protecting group to enhance the solubility of diketopiperazine intermediates, which are then reduced and deprotected. tandfonline.comtandfonline.com Another approach involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones to create highly enantioenriched tertiary piperazine-2-ones, which can then be reduced to the corresponding piperazines. caltech.edu

Future research will likely aim to streamline these processes. Key areas of investigation will include:

Direct Asymmetric Synthesis: Developing catalytic asymmetric methods to directly introduce the methyl group onto the piperazine (B1678402) ring with high enantiocontrol would represent a significant advancement. This could involve novel transition-metal catalysts or organocatalysts that can achieve high stereoselectivity.

Improved Starting Materials: Exploring alternative and more readily available chiral starting materials could lead to more economical synthetic routes.

Enzymatic Resolutions: The use of enzymes for the kinetic resolution of racemic 2-methylpiperazine or its precursors offers a promising avenue for achieving high enantiomeric purity under mild conditions. caltech.edu

Table 1: Comparison of Synthetic Strategies for Chiral 2-Methylpiperazine

| Synthetic Strategy | Key Features | Potential for Improvement |

| Chiral Auxiliary-Based Synthesis | Utilizes a chiral auxiliary to direct the stereochemistry of the reaction. nih.gov | Often requires additional steps for attachment and removal of the auxiliary, impacting atom economy. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in the formation of the piperazine ring or its precursor. caltech.edunih.gov | Development of more active and selective catalysts is an ongoing research area. |

| Resolution of Racemates | Separates a racemic mixture of 2-methylpiperazine into its constituent enantiomers. researchgate.net | Inherently limits the maximum yield of the desired enantiomer to 50%. |

| Synthesis from Chiral Pool | Utilizes naturally occurring chiral molecules as starting materials. researchgate.nettandfonline.com | The availability and cost of the starting material can be a limiting factor. |

Expansion of Applications in Emerging Areas of Asymmetric Catalysis and Drug Discovery

The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. caltech.edursc.org The introduction of a chiral center at the 2-position, as in (S)-2-methylpiperazine, provides a three-dimensional structural element that can be exploited to enhance binding affinity and selectivity for biological targets. caltech.edu

Future applications in drug discovery are expected to leverage this chirality to develop novel therapeutics with improved efficacy and reduced side effects. The Fmoc-protected form, this compound, is particularly useful for incorporation into peptide-based drugs and other complex molecules where selective N-functionalization is required. lookchem.com

In the realm of asymmetric catalysis, chiral piperazine derivatives are finding use as ligands for transition metal catalysts. The stereochemistry of the ligand can influence the outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. Research in this area is likely to explore the use of this compound and its derivatives in a wider range of asymmetric transformations.

Table 2: Potential Applications of this compound in Drug Discovery and Asymmetric Catalysis

| Area | Potential Application | Rationale |

| Drug Discovery | Development of novel kinase inhibitors, GPCR modulators, and antiviral agents. | The chiral piperazine scaffold can provide enhanced binding interactions with protein targets. caltech.edursc.org |

| Asymmetric Catalysis | As a chiral ligand for transition metal-catalyzed reactions such as asymmetric hydrogenation and C-C bond formation. | The stereogenic center on the piperazine ring can induce high levels of enantioselectivity in the catalyzed reaction. |

| Peptide Synthesis | Incorporation into peptidomimetics and other peptide-based therapeutics. | The Fmoc protecting group allows for straightforward integration into solid-phase peptide synthesis protocols. nih.gov |

Integration of this compound Synthesis and Utilization into Flow Chemistry and Automated Synthesis Platforms

The shift towards continuous manufacturing and high-throughput screening in the chemical and pharmaceutical industries has driven the adoption of flow chemistry and automated synthesis platforms. thieme-connect.de The synthesis of this compound and its subsequent use in the preparation of target molecules are well-suited for these technologies.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the ability to readily scale up production. thieme-connect.de Future research will likely focus on adapting existing synthetic routes for this compound to continuous flow processes. This could involve the development of packed-bed reactors containing immobilized catalysts or reagents to streamline the synthesis and purification steps.

Automated synthesis platforms, often coupled with high-throughput screening, can rapidly generate libraries of compounds for drug discovery and materials science research. nih.gov The use of this compound as a building block in these platforms will enable the efficient exploration of chemical space around the chiral piperazine scaffold.

Exploration of Sustainable and Green Chemistry Principles in the Production and Application of this Chiral Building Block

The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. unibo.it The production and application of this compound present several opportunities for implementing greener practices.

In the synthesis of the compound, future research will aim to:

Reduce Solvent Usage: Developing solvent-free or aqueous-based synthetic methods can significantly reduce the environmental impact of the process. peptide.com

Utilize Greener Reagents: Replacing hazardous reagents with more benign alternatives is a key goal of green chemistry.

Improve Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure will reduce energy consumption.

The application of this compound in areas such as peptide synthesis can also be made more sustainable. For example, optimizing the Fmoc deprotection step to reduce the amount of piperidine (B6355638) and solvent required is an active area of research. peptide.com

Investigation of its Potential in Biocatalytic Transformations and Hybrid Catalysis Systems

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. The high selectivity and mild reaction conditions of enzymatic transformations make them particularly attractive for the synthesis of chiral compounds.

Future research will likely explore the use of biocatalysts in the synthesis of (S)-2-methylpiperazine. This could involve the enzymatic resolution of a racemic mixture or the asymmetric synthesis of the chiral piperazine from an achiral precursor.

Hybrid catalysis systems, which combine the advantages of both biocatalysis and traditional chemical catalysis, represent another exciting frontier. For example, a multi-step synthesis could employ an enzymatic step to create a key chiral intermediate, which is then further transformed using a transition metal catalyst. The integration of this compound into such hybrid systems could enable the efficient and sustainable synthesis of complex, high-value molecules. Low molecular weight synthetic peptides have already been shown to be effective catalysts for a wide array of asymmetric transformations. nih.gov

Q & A

Q. What is the role of the Fmoc group in (S)-1-N-Fmoc-2-methyl-piperazine, and how is it removed during synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protective group for the piperazine nitrogen, preventing unwanted side reactions during peptide or small-molecule synthesis. It is typically removed under mild basic conditions using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination while preserving the integrity of the chiral center and other functional groups . This step is critical for iterative solid-phase synthesis workflows.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm the stereochemistry (S-configuration) and methyl group substitution pattern. For example, the methyl group at the 2-position appears as a distinct triplet in 1H NMR due to coupling with adjacent protons .

- Density Functional Theory (DFT) : Validates electronic structure and predicts chemical reactivity .

- Mass Spectrometry (MS) : Verifies molecular weight (200.28 g/mol) and purity .

Q. What synthetic routes are reported for this compound?

A common route involves:

Chiral induction : Using n-BuLi in THF to deprotonate 2-methylpiperazine, followed by TBDMSCl protection.

Fmoc introduction : Reacting with (Boc)₂O under anhydrous conditions, then replacing Boc with Fmoc via acidolysis.

Purification : Silica gel chromatography yields the final product with >93% purity .

Advanced Research Questions

Q. How can chiral purity be maintained during large-scale synthesis of this compound?

Chiral integrity is preserved through:

Q. What strategies optimize coupling efficiency of this compound in peptide synthesis?

- Activating agents : HATU or DIPEA in DMF enhances amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DCM) improve solubility and reaction kinetics .

- Monitoring : Real-time FTIR or LC-MS tracks coupling progress and minimizes side products .

Q. How do structural modifications of this compound impact pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Methyl group : Enhances metabolic stability by sterically shielding the piperazine ring .

- Fmoc replacement : Substituting Fmoc with acetyl or sulfonamide groups alters bioavailability and target binding (e.g., dopamine D2/D3 receptor affinity) .

- Computational modeling : Molecular docking predicts interactions with enzymes like HIV-1 CCR5, guiding derivative design .

Q. What are the stability challenges of this compound under acidic/basic conditions?

- Acidic conditions : The Fmoc group is susceptible to cleavage by TFA, requiring controlled exposure times (<1 hr) .

- Basic conditions : Prolonged storage in aqueous NaOH (pH >10) induces piperazine ring hydrolysis. Stabilizers like BHT (0.1%) are recommended .

- Storage : Sealed containers at -20°C in desiccated environments prevent degradation .

Q. How can researchers resolve low yields in this compound synthesis?

- Byproduct analysis : Identify impurities (e.g., dimerization products) via LC-MS and adjust stoichiometry .

- Catalyst optimization : Use PdCl2[P(o-tol)3]2 for cross-coupling reactions to improve efficiency .

- Reaction monitoring : In-situ IR spectroscopy detects intermediates and optimizes reaction time .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.